molecular formula C18H15BrN4OS2 B4618059 4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE

4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B4618059
M. Wt: 447.4 g/mol
InChI Key: HERGJDPRLXLBPF-UHFFFAOYSA-N
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Description

4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a bromo-furyl, triazole, and thiazole moiety

Preparation Methods

The synthesis of 4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactionsThe final step often involves the coupling of the triazole and thiazole rings under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The bromo-furyl group can be oxidized to form corresponding oxides.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro-triazoles.

    Substitution: The bromine atom in the bromo-furyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-furyl group can form covalent bonds with nucleophilic sites on proteins, while the triazole and thiazole rings can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar compounds include those with related structural features, such as:

These compounds share similar functional groups but differ in their specific substituents and overall structure. The uniqueness of 4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE lies in its specific combination of a bromo-furyl group with a triazole and thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(3-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS2/c1-11-4-3-5-12(8-11)17-20-13(9-25-17)10-26-18-22-21-16(23(18)2)14-6-7-15(19)24-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERGJDPRLXLBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE

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